molecular formula C17H20O3 B14394975 2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione CAS No. 87822-35-3

2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14394975
CAS No.: 87822-35-3
M. Wt: 272.34 g/mol
InChI Key: KGWLQSZEIVHARM-UHFFFAOYSA-N
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Description

2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring substituted with an acetyl group and a 2,4,6-trimethylphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The acetyl and trimethylphenyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-phenylcyclohexane-1,3-dione: Lacks the trimethyl groups, resulting in different reactivity and properties.

    2-Acetyl-5-(2,4-dimethylphenyl)cyclohexane-1,3-dione: Similar structure but with fewer methyl groups, affecting its chemical behavior.

Uniqueness

2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of three methyl groups on the phenyl ring, which significantly influences its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

87822-35-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

2-acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C17H20O3/c1-9-5-10(2)16(11(3)6-9)13-7-14(19)17(12(4)18)15(20)8-13/h5-6,13,17H,7-8H2,1-4H3

InChI Key

KGWLQSZEIVHARM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)C(C(=O)C2)C(=O)C)C

Origin of Product

United States

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